2,2-Difluoro-2-(4-nitrophenyl)ethanamine
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Overview
Description
2,2-Difluoro-2-(4-nitrophenyl)ethanamine is an organic compound characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-nitrophenyl)ethanamine typically involves the introduction of fluorine atoms into an ethanamine structure followed by the nitration of the phenyl ring. One common method involves the reaction of 2,2-difluoroethanamine with 4-nitrobenzaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2,2-difluoro-2-(4-aminophenyl)ethanamine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted ethanamine derivatives.
Scientific Research Applications
2,2-Difluoro-2-(4-nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nitrophenyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: Similar in structure but with an ester group instead of an amine.
2,2-Difluoroethanamine: Lacks the nitrophenyl group, making it less complex.
Uniqueness
2,2-Difluoro-2-(4-nitrophenyl)ethanamine is unique due to the combination of fluorine atoms and a nitrophenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H8F2N2O2 |
---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-1-3-7(4-2-6)12(13)14/h1-4H,5,11H2 |
InChI Key |
NSCCSIBPICUKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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